molecular formula C18H26N4O2 B2885779 2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2176124-28-8

2-cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Cat. No.: B2885779
CAS No.: 2176124-28-8
M. Wt: 330.432
InChI Key: ROMNRMJSFNMUCE-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one (CAS 2176124-28-8) is a chemical compound with the molecular formula C18H26N4O2 and a molecular weight of 330.42 g/mol . This substance features a dihydropyrido[2,3-d]pyrimidine core, a scaffold recognized in medicinal chemistry as a privileged structure capable of providing ligands for various biological receptors . The core structure bears a strategic resemblance to natural DNA and RNA bases, which often facilitates interactions with enzyme active sites, particularly kinases . The specific substitution pattern of this compound includes a cyclopentyl group and a morpholine ring, modifications that are frequently employed in drug discovery to optimize affinity for target proteins and fine-tune pharmacokinetic properties . Pyrido[2,3-d]pyrimidine derivatives, including dihydro variants, are extensively investigated in biomedical research for their potential as inhibitors of cyclin-dependent kinases (CDKs) and other therapeutically relevant enzymes, indicating its value in oncology and signal transduction research . This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-cyclopentyl-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c23-16(12-14-4-1-2-5-14)22-7-3-6-15-13-19-18(20-17(15)22)21-8-10-24-11-9-21/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMNRMJSFNMUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Critical Analysis

Pyrazolo-pyrimidinone derivatives (e.g., CAS 883984-95-0) exhibit a planar tricyclic system, contrasting with the partially saturated dihydropyrido-pyrimidine scaffold of the target compound, which may favor adaptability in protein binding pockets .

Substituent Effects: The morpholino group in the target compound offers superior solubility compared to thioxo (S=O) or dichloro substituents in analogues, which may reduce bioavailability due to higher hydrophobicity . Cyclopentyl ethanone vs.

Synthetic Strategies: The target compound’s synthesis likely involves cyclocondensation of aminopyridine precursors with ketone-bearing reagents, akin to methods described for pyrido[4,3-d]pyrimidines in . In contrast, spiro derivatives (e.g., Compounds 11a,b) require reflux with binucleophiles like o-phenylenediamine, emphasizing the role of reaction conditions in directing regioselectivity .

Biological Activity

2-Cyclopentyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18_{18}H26_{26}N4_{4}O2_{2}
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 2176124-28-8

The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse pharmacological properties. Similar compounds have been identified as tyrosine kinase inhibitors (TKIs), which play a crucial role in the regulation of cell proliferation and survival pathways. The inhibition of specific kinases can lead to apoptosis in cancer cells and has been a target for drug development against various malignancies .

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer activity. For instance, compounds similar to this compound have shown potency against various cancer cell lines by inducing G1 phase arrest and inhibiting tumor growth in xenograft models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces G1 arrest in tumor cells; inhibits growth
Kinase InhibitionSelective inhibition of CDK4/6 with IC50 values < 0.02 µM
CytotoxicityHigh cytotoxicity observed in various cancer cell lines

Structure-Activity Relationship (SAR)

The structural modifications on the pyrido[2,3-d]pyrimidine scaffold significantly influence the biological activity of these compounds. For example, the presence of a cyclopentyl group at a specific position has been linked to enhanced cytotoxic effects compared to other substituents. This suggests that careful design and modification can optimize the therapeutic efficacy of these compounds .

Case Studies

  • In Vitro Studies : A series of analogs were synthesized and tested for their ability to inhibit specific kinases involved in cancer progression. The studies revealed that modifications at the morpholino position significantly improved selectivity and potency against CDK4 and CDK6 .
  • In Vivo Models : Animal studies demonstrated that treatment with compounds similar to this compound resulted in reduced tumor size in xenograft models of breast and colon cancers. These findings underscore the potential for clinical application in oncology .

Q & A

Q. How to validate computational models predicting mechanism of action?

  • Methodology :
  • Hybrid modeling : Combine molecular dynamics (GROMACS) with wet-lab data (e.g., SPR binding kinetics).
  • Mutagenesis : Validate key receptor residues (e.g., alanine scanning) to confirm predicted interactions .

Data Contradiction and Analysis

Q. How to interpret conflicting toxicity data between in vitro and in vivo models?

  • Methodology :
  • Metabolomics : Compare metabolite profiles (LC-HRMS) to identify species-specific detoxification pathways.
  • Toxicogenomics : Use RNA-seq to assess oxidative stress/apoptosis markers in affected tissues .

Q. What analytical methods distinguish enantiomeric impurities in the compound?

  • Methodology :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients.
  • Circular dichroism : Confirm enantiopurity by comparing Cotton effects .

Methodological Best Practices

  • For synthesis : Always include control reactions (e.g., omitting catalysts) to rule out side products .
  • For crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) for community validation .
  • For computational studies : Cross-validate docking results with free-energy perturbation (FEP) calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.